molecular formula C14H13N5O5S2 B1236009 Cefdinir (Omnicef)

Cefdinir (Omnicef)

Cat. No.: B1236009
M. Wt: 395.4 g/mol
InChI Key: RTXOFQZKPXMALH-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdinir (Omnicef) is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a member of the β-lactam antibiotics, which are widely used to treat bacterial infections by inhibiting cell wall synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the β-lactam ring, the introduction of the thiazole moiety, and the attachment of the hydroxyimino group. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group integrity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Fermentation: Using microorganisms to produce the β-lactam core.

    Chemical Modification: Introducing the thiazole and hydroxyimino groups through chemical reactions.

    Purification: Employing techniques such as crystallization and chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.

    Reduction: Reduction reactions can modify the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the β-lactam ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted β-lactam derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study β-lactam reactivity and stability.

    Biology: Investigated for its interactions with bacterial enzymes and resistance mechanisms.

    Medicine: Explored for its potential as a broad-spectrum antibiotic.

    Industry: Utilized in the development of new antibiotics and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The hydroxyimino group enhances its binding affinity to PBPs, making it more effective against resistant strains.

Comparison with Similar Compounds

    Penicillin: Another β-lactam antibiotic with a simpler structure.

    Cephalosporin: A β-lactam antibiotic with a similar mechanism of action but different structural features.

    Carbapenem: A β-lactam antibiotic known for its broad-spectrum activity and resistance to β-lactamases.

Uniqueness:

    Structural Complexity: The presence of the thiazole and hydroxyimino groups provides unique reactivity and binding properties.

    Enhanced Efficacy: The compound’s ability to bind strongly to PBPs makes it effective against a wide range of bacterial strains, including resistant ones.

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1

InChI Key

RTXOFQZKPXMALH-PRHODGIISA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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